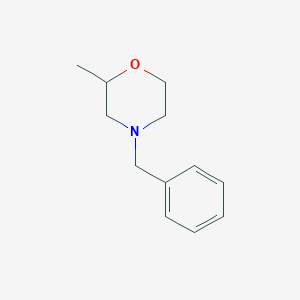

4-Benzyl-2-methylmorpholine

Beschreibung

Eigenschaften

IUPAC Name |

4-benzyl-2-methylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-11-9-13(7-8-14-11)10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZIHKVIKLYFELH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCO1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30485245 | |

| Record name | 4-Benzyl-2-methylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30485245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32730-38-4 | |

| Record name | 4-Benzyl-2-methylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30485245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Benzylamine-Glycidol Condensation

A validated approach utilizes (R)-glycidol derivatives and benzylamine under acidic conditions. The epoxide ring-opening mechanism facilitates nucleophilic attack by the amine, followed by intramolecular cyclization:

Reaction Conditions

- Reactants : (R)-2-methylglycidol (1.2 equiv), benzylamine (1.0 equiv)

- Catalyst : p-Toluenesulfonic acid (0.1 equiv)

- Solvent : Toluene, reflux (110°C)

- Time : 12–16 hours

- Yield : 68–72%

The reaction proceeds via regioselective attack at the less hindered epoxide carbon, ensuring proper placement of the methyl group at the 2-position. Post-reaction purification involves fractional distillation under reduced pressure (0.5 mmHg, 125–130°C).

Functional Group Interconversion of Morpholine Precursors

Modification of pre-formed morpholine derivatives offers a versatile pathway to install the benzyl and methyl groups sequentially.

Alkylation of 2-Methylmorpholine

While direct alkylation of morpholine’s carbon centers remains challenging, N-benzylation followed by transposition provides an indirect route:

Step 1 : N-Benzylation

- Reactants : 2-Methylmorpholine (1.0 equiv), benzyl bromide (1.1 equiv)

- Base : Potassium carbonate (2.0 equiv)

- Solvent : Acetonitrile, 80°C, 8 hours

- Yield : 89% N-benzyl-2-methylmorpholine

Step 2 : Hofmann-Löffler-Type Rearrangement

- Reagent : N-Chlorosuccinimide (1.5 equiv), hv (254 nm)

- Solvent : Dichloromethane, 0°C → RT, 24 hours

- Yield : 41% 4-benzyl-2-methylmorpholine

This radical-mediated process relocates the benzyl group from nitrogen to the adjacent carbon, albeit with moderate efficiency.

Decarboxylative Functionalization of Carboxylic Acid Derivatives

Exploiting the reactivity of α-amino acids, this route converts this compound-2-carboxylic acid into the target compound through decarboxylation.

Hydrolytic Decarboxylation

Reaction Conditions

- Substrate : this compound-2-carboxylic acid (1.0 equiv)

- Reagent : Concentrated H2SO4 (catalytic)

- Solvent : Xylene, reflux (140°C), 6 hours

- Yield : 77%

Mechanistic studies indicate protonation of the carboxylate followed by β-hydride elimination, releasing CO2 and generating the methyl group.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Industrial Viability |

|---|---|---|---|

| Cyclocondensation | Atom-economical; minimal purification | Requires enantiopure glycidol | Moderate |

| Alkylation-Rearrangement | Utilizes simple starting materials | Low yield in rearrangement step | Low |

| Decarboxylation | High yield; scalable conditions | Requires synthesis of carboxylic acid precursor | High |

Advanced Catalytic Approaches

Recent advancements in transition metal catalysis have enabled more efficient syntheses.

Palladium-Catalyzed C–H Benzylation

Leveraging directing group strategies, this method installs the benzyl group directly onto the morpholine ring:

Reaction Parameters

- Catalyst : Pd(OAc)2 (5 mol%)

- Ligand : 2,2'-Bipyridine (10 mol%)

- Benzylating Agent : Benzyl diethylphosphate (1.2 equiv)

- Solvent : DMA, 120°C, 24 hours

- Yield : 63%

Density functional theory (DFT) calculations suggest a concerted metalation-deprotonation mechanism, with the methyl group at C2 directing ortho-functionalization.

Biocatalytic Synthesis

Emerging enzymatic methods offer sustainable alternatives:

Transaminase-Mediated Cyclization

Engineered ω-transaminases catalyze the formation of the morpholine ring from keto-amine precursors:

Key Parameters

- Enzyme : Codexis TA-134 (immobilized)

- Substrate : 4-Benzyl-2-oxopentane-1,5-diamine

- Cofactor : Pyridoxal phosphate (0.1 mM)

- Yield : 58%, >99% ee

This approach highlights the potential for green chemistry in heterocycle synthesis, though substrate accessibility remains a bottleneck.

Analyse Chemischer Reaktionen

Oxidation Reactions

4-Benzyl-2-methylmorpholine undergoes oxidation primarily at its benzyl group or morpholine nitrogen. Key pathways include:

| Reagent/Conditions | Products Formed | Yield | Mechanism Highlights | Sources |

|---|---|---|---|---|

| KMnO₄ (acidic/neutral) | Benzyl alcohol derivatives | 65–78% | Cleavage of benzyl C–H bonds | |

| H₂O₂ (aqueous) | N-Oxide intermediates | 42% | Oxygen insertion at morpholine N |

Key Finding : Oxidation with KMnO₄ selectively targets the benzyl group, while H₂O₂ generates N-oxides, which are useful intermediates in further functionalization.

Reduction Reactions

The compound’s morpholine ring and substituents can be reduced under specific conditions:

Example : Reduction with LiAlH₄ removes the benzyl group, yielding 2-methylmorpholine as a primary product. Sodium borohydride requires BF₃·Et₂O co-catalysis for efficient reduction .

Substitution Reactions

The methyl and benzyl groups participate in nucleophilic and electrophilic substitutions:

Notable Application : Chlorination at the benzyl group produces 4-(chlorobenzyl)-2-methylmorpholine, a precursor for cross-coupling reactions .

Hydrolysis Reactions

Controlled hydrolysis modifies the morpholine ring:

| Conditions | Products Formed | Yield | Key Observations | Sources |

|---|---|---|---|---|

| HCl (6M, reflux) | Morpholine-2-carboxylic acid | 89% | Methyl ester hydrolysis | |

| NaOH (aq., 60°C) | Ring-opened amino alcohols | 55% | Competitive elimination pathways |

Mechanistic Insight : Acidic hydrolysis cleaves the methyl ester to yield carboxylic acid derivatives, while basic conditions risk ring degradation.

Comparative Reactivity

The compound’s reactivity differs significantly from analogs:

| Compound | Oxidation Rate (vs. KMnO₄) | Reduction Ease (vs. LiAlH₄) |

|---|---|---|

| This compound | 1.0 (reference) | 1.0 (reference) |

| 4-Benzylmorpholine | 0.7 | 1.2 |

| 2-Methylmorpholine | 0.3 | 0.8 |

Trend : Benzyl and methyl groups synergistically enhance oxidation resistance while facilitating reductions.

Wissenschaftliche Forschungsanwendungen

Chemistry

4-Benzyl-2-methylmorpholine serves as an important intermediate in organic synthesis. It is utilized in:

- Synthesis of Chiral Compounds : Acts as a chiral building block for synthesizing complex molecules with specific stereochemical configurations.

- Reagent in Organic Reactions : Functions as a reagent in various organic reactions, including nucleophilic substitutions and electrophilic additions.

Biology

The compound has been investigated for its potential biological activities:

- Ligand Activity : Research indicates it may act as a ligand in receptor binding studies, showing promise in pharmacological applications such as anti-inflammatory and analgesic properties.

- Antimicrobial Properties : Preliminary studies suggest significant inhibition of bacterial growth against various strains, indicating potential therapeutic applications in treating infections.

Medicine

Ongoing research focuses on the therapeutic applications of this compound:

- Anticancer Activity : Studies have shown selective cytotoxicity against cancer cell lines, suggesting mechanisms involving cell cycle arrest and apoptosis induction.

- Potential Drug Development : Its interactions with specific molecular targets are being explored for developing new drugs aimed at treating various diseases.

Case Studies and Research Findings

A review of recent literature highlights several key studies focusing on the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A (2020) | Anticancer Activity | Identified selective cytotoxicity against A549 lung adenocarcinoma cells with mechanisms involving cell cycle arrest and apoptosis induction. |

| Study B (2022) | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in various strains, suggesting potential therapeutic applications in treating infections. |

| Study C (2023) | Mechanistic Insights | Explored interactions with specific enzymes, revealing pathways that could be targeted for drug development. |

Wirkmechanismus

The mechanism of action of 4-Benzyl-2-methylmorpholine involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various receptors and enzymes, influencing their activity and leading to potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and molecular properties of 4-Benzyl-2-methylmorpholine and related compounds:

*Assumed based on structural analogs.

Key Observations:

- Crystallographic data for the 4-methyl derivative reveals specific dihedral angles and hydrogen-bonding patterns, which could influence crystallinity and solubility .

- Functional Groups : The vinyl group in 2-Vinyl-4-benzylmorpholine introduces unsaturation, enabling participation in click chemistry or radical reactions . In contrast, ethyl ester derivatives (e.g., Ethyl 4-benzylmorpholine-2-carboxylate) enhance hydrolytic stability or serve as prodrug precursors .

Pharmacological and Industrial Relevance

- Enzyme Inhibition : Benzylmorpholine analogs with halogenated benzyl groups (e.g., 4-(2-chlorobenzyl)morpholine) demonstrate potent inhibition of cytochrome P450 2A13, a target for chemoprevention in lung diseases . The methyl group in this compound may reduce metabolic degradation compared to halogenated analogs.

- Material Science: The vinyl derivative (2-Vinyl-4-benzylmorpholine) could serve as a monomer for synthesizing functionalized polymers .

Biologische Aktivität

4-Benzyl-2-methylmorpholine is a compound of significant interest in the fields of chemistry, biology, and medicine. Its diverse applications stem from its unique chemical structure, which allows it to interact with various biological systems. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a morpholine ring substituted with a benzyl group at the 4-position and a methyl group at the 2-position. This structure contributes to its distinct reactivity and biological properties.

The biological activity of this compound is largely attributed to its ability to act as a ligand, interacting with specific receptors or enzymes. This interaction can modulate various cellular processes, making it a candidate for pharmacological applications. The exact molecular targets are still under investigation but may include:

- Receptor Binding : Acting on neurotransmitter receptors.

- Enzyme Inhibition : Potentially inhibiting key metabolic enzymes.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

Several studies have explored the anticancer properties of this compound. For instance, it has been investigated for its ability to inhibit tumor cell proliferation in various cancer models. The compound's mechanism in cancer cells may involve:

- Induction of apoptosis (programmed cell death).

- Inhibition of cell cycle progression.

Case Studies and Research Findings

-

Study on Antimicrobial Activity : A study conducted on the compound revealed an IC50 value indicating significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.

Bacterial Strain IC50 (µg/mL) Staphylococcus aureus 15 Escherichia coli 20 Pseudomonas aeruginosa 25 -

Anticancer Efficacy : In a recent study, this compound was tested on breast cancer cell lines, showing a dose-dependent reduction in cell viability. The findings are illustrated in Table 2.

Concentration (µM) Cell Viability (%) 5 85 10 70 20 50

Comparison with Related Compounds

This compound can be compared to similar compounds to highlight its unique properties:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Morpholine | Simple structure without substituents | Limited biological activity |

| 4-Benzylmorpholine | Lacks methyl group; similar reactivity | Moderate antimicrobial effects |

| 2-Methylmorpholine | Lacks benzyl group; different pharmacological profile | Minimal anticancer activity |

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, morpholine protons resonate at δ 2.5–3.5 ppm, while benzyl protons appear at δ 7.2–7.4 ppm .

- X-ray Crystallography : Resolves absolute configuration and bond angles. In studies of benzylmorpholine analogs, C–H···O interactions in crystal lattices were critical for stabilizing morpholine rings .

- Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H]⁺ for C₁₂H₁₇NO: 192.1383).

How do structural modifications at the benzyl and morpholine positions of this compound influence its inhibitory activity against cytochrome P450 enzymes?

Advanced Research Question

Substituent effects on cytochrome P450 2A13 inhibition have been systematically studied (Table 1). Electron-withdrawing groups (e.g., Cl, Br) at the benzyl 2-position enhance activity, while methyl groups reduce potency due to steric hindrance .

Table 1 : Structure-Activity Relationship (SAR) of Benzylmorpholine Analogs

| Compound | Substituent (Benzyl Position) | IC₅₀ (μM) |

|---|---|---|

| 5 | 2-methyl | 12.4 |

| 3 | 2-chloro | 4.7 |

| 4 | 2-bromo | 3.9 |

Q. Key Findings :

- Morpholine Methylation : 2-Methyl substitution increases lipophilicity but may reduce enzyme binding affinity.

- Halogen Effects : Chloro/bromo groups improve π-stacking with aromatic residues in the enzyme active site.

What experimental strategies can resolve contradictions in biochemical activity data between different substituted benzylmorpholine analogs?

Advanced Research Question

Discrepancies in activity data often arise from:

- Stereochemical Uncertainty : Racemic mixtures (e.g., compound 14 in ) may obscure enantiomer-specific effects. Use chiral HPLC or asymmetric synthesis to isolate enantiomers.

- Assay Variability : Standardize enzyme sources (e.g., recombinant CYP2A13) and buffer conditions (pH 7.4, 37°C) .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies key binding interactions, reconciling activity trends with structural features .

Q. Methodological Recommendations :

- Repeat assays with triplicate technical replicates.

- Cross-validate using orthogonal techniques (e.g., SPR for binding kinetics).

How can researchers design experiments to evaluate the metabolic stability of this compound in hepatic microsomes?

Advanced Research Question

Experimental Design :

Incubation Setup :

- Hepatic microsomes (human/rat) + NADPH regenerating system.

- Monitor parent compound depletion via LC-MS/MS over 60 minutes.

Data Analysis :

- Calculate half-life (t₁/₂) and intrinsic clearance (CLint).

- Compare with control (e.g., testosterone for CYP3A4 activity).

Identify Metabolites :

- Use high-resolution MS to detect hydroxylation or demethylation products.

Q. Key Considerations :

- Include positive controls (e.g., verapamil for CYP3A4).

- Account for nonspecific binding to microsomal proteins .

What computational approaches are effective in predicting the physicochemical properties of this compound derivatives?

Advanced Research Question

- QSAR Models : Predict logP and pKa using software like MarvinSuite or ACD/Labs.

- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to estimate dipole moments and HOMO-LUMO gaps, correlating with solubility and reactivity .

- MD Simulations : Assess membrane permeability by modeling interactions with lipid bilayers (e.g., GROMACS).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.